4-Hydroxy alverine-d5 (hydrochloride)

Catalog No.
S12900187
CAS No.
M.F
C20H28ClNO
M. Wt
338.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy alverine-d5 (hydrochloride)

Product Name

4-Hydroxy alverine-d5 (hydrochloride)

IUPAC Name

4-[3-[1,1,2,2,2-pentadeuterioethyl(3-phenylpropyl)amino]propyl]phenol;hydrochloride

Molecular Formula

C20H28ClNO

Molecular Weight

338.9 g/mol

InChI

InChI=1S/C20H27NO.ClH/c1-2-21(16-6-10-18-8-4-3-5-9-18)17-7-11-19-12-14-20(22)15-13-19;/h3-5,8-9,12-15,22H,2,6-7,10-11,16-17H2,1H3;1H/i1D3,2D2;

InChI Key

HKATVBNTBLDHMX-LUIAAVAXSA-N

Canonical SMILES

CCN(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O.Cl

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O.Cl

4-Hydroxy alverine-d5 (hydrochloride) is a deuterated derivative of 4-hydroxy alverine, a compound known for its spasmolytic properties, primarily affecting smooth muscle. The chemical structure can be represented as 4-(3-((3-(Phenyl-d5)propyl)amino)propyl)phenol hydrochloride. This compound is utilized in various pharmaceutical applications, particularly in research settings where stable isotopes are beneficial for tracing and analytical purposes. The presence of deuterium (d5) enhances the compound's stability and allows for improved tracking in metabolic studies and drug development processes .

The primary reaction involving 4-hydroxy alverine-d5 (hydrochloride) is its formation from alverine through hydroxylation. This process introduces a hydroxyl group (-OH) at the fourth position of the aromatic ring, significantly altering its pharmacological profile. The hydrochloride salt form facilitates solubility and stability in aqueous solutions, making it suitable for various experimental applications. The compound can undergo further reactions typical of phenolic compounds, including etherification and esterification, which can be explored for drug modification or synthesis of analogs .

4-Hydroxy alverine-d5 exhibits significant biological activity as a smooth muscle relaxant. It is particularly effective in alleviating gastrointestinal spasms and has been studied for its potential applications in treating conditions such as irritable bowel syndrome. The mechanism of action involves inhibition of phosphodiesterase activity, leading to increased levels of cyclic adenosine monophosphate (cAMP), which promotes relaxation of smooth muscle tissues. Additionally, the deuterated form may provide insights into metabolic pathways and pharmacokinetics due to its unique isotopic labeling .

The synthesis of 4-hydroxy alverine-d5 (hydrochloride) typically involves the following steps:

  • Starting Material: Begin with alverine or a suitable precursor.
  • Hydroxylation: Introduce a hydroxyl group at the para position using hydroxylating agents under controlled conditions.
  • Deuteration: Incorporate deuterium into the structure through exchange reactions or by using deuterated solvents during synthesis.
  • Formation of Hydrochloride Salt: React the resulting compound with hydrochloric acid to form the hydrochloride salt, enhancing solubility.

These methods enable the production of high-purity isotopically labeled compounds suitable for research applications .

4-Hydroxy alverine-d5 (hydrochloride) finds applications primarily in:

  • Pharmaceutical Research: Used as a tracer in metabolic studies to understand drug behavior in biological systems.
  • Analytical Chemistry: Employed in mass spectrometry and nuclear magnetic resonance studies due to its stable isotope labeling.
  • Drug Development: Assists in the formulation of new therapeutic agents targeting smooth muscle disorders.

Its unique properties make it an essential tool for researchers investigating pharmacodynamics and pharmacokinetics .

Interaction studies involving 4-hydroxy alverine-d5 (hydrochloride) focus on its effects on various biological systems, particularly gastrointestinal motility. Research has indicated that it interacts with neurotransmitter pathways involved in smooth muscle contraction and relaxation. Furthermore, studies utilizing deuterated compounds allow for more precise tracking of metabolic pathways and interactions with other drugs or biological molecules, enhancing our understanding of its pharmacological effects .

Several compounds share structural or functional similarities with 4-hydroxy alverine-d5 (hydrochloride). Notable examples include:

Compound NameStructure SimilarityPrimary UseUnique Features
AlverineSimilar base structureSmooth muscle relaxantNon-deuterated version; widely used clinically
4-Hydroxy alverineHydroxyl groupSpasmolytic agentNon-deuterated; used in similar applications
PapaverineSimilar spasmolytic actionSmooth muscle relaxantDerived from opium poppy; broader applications
DicyclomineDifferent structureAntispasmodicAnticholinergic properties; different mechanism

The uniqueness of 4-hydroxy alverine-d5 lies in its deuterated form, which provides enhanced stability and traceability in biological studies compared to its non-deuterated counterparts .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

338.2173259 g/mol

Monoisotopic Mass

338.2173259 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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